molecular formula C14H19ClN2O3S B2376428 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one CAS No. 731011-96-4

1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one

Cat. No.: B2376428
CAS No.: 731011-96-4
M. Wt: 330.83
InChI Key: DNRMHILXALASRT-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one is a synthetic organic compound featuring a piperazine core substituted at the 4-position with a benzenesulfonyl group. The piperazine ring is further linked to a 4-chlorobutan-1-one moiety via a ketone bridge. The benzenesulfonyl group enhances metabolic stability and influences lipophilicity, while the 4-chloro substituent on the butanone chain may contribute to electrophilic reactivity or binding specificity.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c15-8-4-7-14(18)16-9-11-17(12-10-16)21(19,20)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRMHILXALASRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCCl)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one involves multiple steps, typically starting with the preparation of the piperazine derivative followed by the introduction of the benzenesulfonyl group and the chlorobutanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The piperazine ring can also interact with neurotransmitter receptors, affecting signal transduction pathways . Further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Piperazine Substituent Ketone Chain Modification Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Benzenesulfonyl 4-Chloro C₁₆H₂₁ClN₂O₃S 356.87 Enhanced stability via sulfonyl
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutane-1-thiol () 3-Chlorophenyl 4-Sulfanyl (thiol) C₁₄H₁₉ClN₂OS 298.84 Thiol group increases nucleophilicity
1-(4-(2-(4-tert-butylphenyl)-1H-benzo[d]imidazol-4-yl)piperazin-1-yl)-4-chlorobutan-1-one () Benzimidazole-tert-butylphenyl 4-Chloro C₂₆H₃₂ClN₅O 490.03 Bulky substituents may hinder bioavailability
4-[4-(2-Chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one () 2-Chlorophenyl Pyridin-4-yl C₁₉H₂₂ClN₃O 343.86 Pyridinyl enhances π-π stacking

Key Observations:

Piperazine Substituent Diversity :

  • The target compound’s benzenesulfonyl group distinguishes it from analogs with aryl (e.g., 3-chlorophenyl in ) or heterocyclic (e.g., benzimidazole in ) substituents. Sulfonyl groups improve metabolic resistance compared to phenyl or alkyl groups.
  • Bulky groups like the tert-butylphenyl-benzimidazole in may reduce membrane permeability, whereas smaller substituents (e.g., 2-chlorophenyl in ) optimize receptor interactions.

In contrast, ’s thiol group enables disulfide bond formation or redox activity.

Biological Activity

1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one, with the chemical formula C14H19ClN2O3S and a molecular weight of 330.84 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

The compound features a piperazine moiety linked to a benzenesulfonyl group and a chlorobutanone segment. Its structure can be represented as follows:

PropertyValue
Chemical Formula C14H19ClN2O3S
Molecular Weight 330.84 g/mol
MDL Number MFCD04626509
PubChem CID 3773377
IUPAC Name This compound

Antimicrobial Properties

Research has shown that compounds containing piperazine and benzenesulfonyl groups exhibit significant antimicrobial activity. A study evaluated various derivatives, including those similar to this compound, using the tube dilution technique. The results indicated that several compounds displayed comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole, suggesting potential for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound was assessed through MTT assays, which measure cell viability in response to treatment. Compounds with similar structural motifs demonstrated promising activity against various cancer cell lines, including HCT116 (colon cancer) and RAW264.7 (macrophage-like cells). Molecular docking studies indicated favorable interactions within the binding pockets of target proteins, supporting the hypothesis that these compounds could serve as leads for new anticancer drugs .

Synthesis and Evaluation

A notable study synthesized various piperazine derivatives and evaluated their biological activities. The synthesis involved standard organic reactions yielding compounds that were then tested for antimicrobial and anticancer properties. The findings highlighted that modifications in the piperazine ring could significantly influence biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has provided insights into how structural variations affect biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances the potency against certain cancer cell lines. This information is crucial for designing new derivatives with improved efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Nucleophilic substitution to introduce the benzenesulfonyl group to the piperazine ring under reflux conditions (toluene, 110°C).

Acylation with 4-chlorobutanoyl chloride at 0–5°C to minimize side reactions.

  • Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity. Purify via column chromatography with gradient elution (hexane/ethyl acetate, 3:1 to 1:2). Monitor reaction progress using TLC with UV detection .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm proton environments (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and carbonyl groups (δ ~200 ppm for ketone).
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₂ClN₂O₃S: 393.12).
  • X-ray crystallography : Resolve stereochemistry if single crystals form (as demonstrated for structurally related piperazine derivatives) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize receptor binding assays targeting:

  • Serotonin receptors (5-HT1A/2A) and dopamine D2 due to structural similarity to known ligands.
  • Use radioligand displacement assays (e.g., [³H]-spiperone for D2) in HEK293 cells. Include concentration-response curves (EC50/IC50) and positive controls (e.g., aripiprazole for D2 antagonism) .

Advanced Research Questions

Q. How can contradictory data regarding this compound's activity across different receptor subtypes be resolved?

  • Methodological Answer :

  • Functional assays : Measure cAMP accumulation (for GPCRs) to distinguish agonism vs. antagonism.
  • Molecular dynamics (MD) simulations : Analyze interactions between the chlorobutyl group and receptor transmembrane domains (e.g., hydrophobic pockets in 5-HT2A).
  • Site-directed mutagenesis : Validate key residues (e.g., Asp155 in 5-HT2A) to confirm binding mechanisms .

Q. What strategies optimize the compound's blood-brain barrier (BBB) permeability for CNS-targeted research?

  • Methodological Answer :

  • Lipophilicity modulation : Design ester-based pro-drugs (e.g., acetylating the ketone) to improve LogP. Monitor via HPLC-derived retention times.
  • In vitro BBB models : Use MDCK-MDR1 monolayers with LC-MS/MS quantification of apical-to-basolateral transport.
  • Retain benzenesulfonyl group : Critical for receptor engagement; avoid modifications here .

Q. How can researchers address unexpected reaction byproducts during scale-up synthesis?

  • Methodological Answer :

  • Real-time monitoring : Employ inline FTIR to detect intermediates (e.g., β-elimination byproducts).
  • Base selection : Use sterically hindered bases (e.g., DIPEA) to suppress elimination pathways.
  • Design of Experiments (DoE) : Map critical parameters (temperature, solvent ratio) to minimize impurities .

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